![molecular formula C23H20BrN3O3S B10947955 5-{3-[(3-bromophenoxy)methyl]phenyl}-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10947955.png)
5-{3-[(3-bromophenoxy)methyl]phenyl}-4-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves a multi-step process. One common method includes the formation of a chalcone derivative through Claisen–Schmidt condensation, followed by a Michael addition reaction . The reaction conditions often involve the use of catalysts such as triethylamine (TEA) and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzyme function by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 5- [3- (4-Bromophenyl)-1- (2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6 (1H,3H,5H)-tri-one
- 3-Bromomethylphenylboronic acid pinacol ester
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
What sets 5-{3-[(3-BROMOPHENOXY)METHYL]PHENYL}-4-(2,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both bromophenoxy and dimethoxyphenyl groups, along with the triazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H20BrN3O3S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
3-[3-[(3-bromophenoxy)methyl]phenyl]-4-(2,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20BrN3O3S/c1-28-18-9-10-20(21(13-18)29-2)27-22(25-26-23(27)31)16-6-3-5-15(11-16)14-30-19-8-4-7-17(24)12-19/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
DNUFIYPLMGCTPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC(=CC=C4)Br)OC |
Origin of Product |
United States |
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